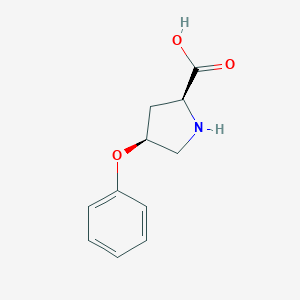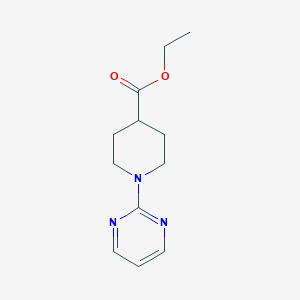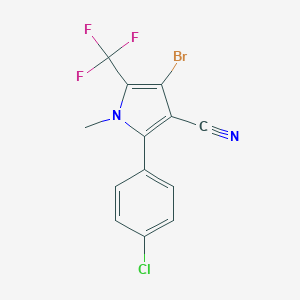
Tachypleisin I
描述
Synthesis Analysis
The synthesis of Tachyplesin I and its derivatives emphasizes chemical modifications to enhance therapeutic efficacy and stability. Advances in synthetic techniques have allowed for the production of Tachyplesin I analogs with improved antimicrobial and antitumor properties, illustrating the peptide's adaptability and potential for tailored therapeutic applications.
Molecular Structure Analysis
Tachyplesin I's structure is characterized by a β-sheet configuration that contributes to its stability and function. This structural motif is essential for its interaction with microbial membranes and cancer cells, leading to its potent bioactivity. The peptide's structure-activity relationship highlights the importance of its conformation in mediating its dual antimicrobial and antitumor effects.
Chemical Reactions and Properties
Chemically, Tachyplesin I is resistant to proteolytic degradation, which is pivotal for its function in the hostile environments of microbial infection and tumor growth. Its amino acid composition and cyclic structure confer a significant resistance to enzymatic breakdown, enhancing its longevity and effectiveness in biological systems.
Physical Properties Analysis
The physical properties of Tachyplesin I, such as its solubility, stability, and amphipathicity, are crucial for its biological functions. These properties facilitate the peptide's interaction with lipid membranes of pathogens and cancer cells, leading to membrane disruption and the subsequent antimicrobial and antitumor activities.
Chemical Properties Analysis
Tachyplesin I exhibits a broad spectrum of chemical interactions, primarily through its ability to bind to and disrupt cellular membranes. This action is mediated by its positive charge and hydrophobic regions, which enable it to insert into lipid bilayers and exert its cytotoxic effects on target cells.
科学研究应用
抗肿瘤活性: Tachypleisin I 可以抑制迁移并促进神经胶质瘤细胞凋亡,有助于其抗肿瘤功能。这在对 U251 神经胶质瘤球的研究中得到了强调,表明其在癌症治疗中的潜力(Li 等人,2017)。
抗菌和抗真菌特性: 已知它可以抑制细菌和真菌的生长,作为马蹄蟹对抗入侵微生物的自我防御机制。这种特性是 this compound 及其同肽 Tachypleisin II 和 Polyphemusins I 和 II 共有的(Miyata 等人,1989)。
在抗菌药物开发中的潜力: 在东南亚马蹄蟹血细胞中发现的 Tachypleisins,包括 this compound,由于其广谱活性而被考虑用于抗菌药物开发(Muta 等人,1990)。
凋亡诱导: 一种变体 RGD-tachyplesin 已被证明在体外和体内抑制肿瘤生长和增殖,凋亡分子参与凋亡的诱导,表明其在癌症治疗中的潜力(Chen 等人,2001)。
脂多糖结合特性: this compound 作为一种脂多糖结合肽,在涉及细菌内毒素的研究中很有用(Shieh 等人,1989)。
水产养殖应用: 在水产养殖中,this compound 可以降低双壳类病原体的活力,表明其可通过基因操作用于生产抗病双壳类(Morvan 等人,1997)。
破坏细菌中的膜: 它破坏大肠杆菌外膜并模拟细菌内膜,使其成为一种有效的抗菌剂(Ramamoorthy 等人,2006)。
肿瘤细胞中的补体激活: Tachypleisin 激活经典补体途径通过增加膜通透性来杀死肿瘤细胞(Chen 等人,2005)。
作为抗菌药物的安全性: 由于 this compound 具有对感染、肿瘤和病毒的治疗潜力,因此其作为抗菌药物的安全性正在探索中(Hong 等人,2016)。
作用机制
安全和危害
未来方向
Tachyplesin I, a peptide with dual antimicrobial and antitumor effects, holds great promise as a therapeutic alternative for diseases, with the advantage of broad-spectrum activities, quick killing efficacy, and a low tendency to induce resistance . The continuous advancements in chemical modification and innovative applications of Tachyplesin I give hope for future improvements in therapeutic efficacy .
属性
IUPAC Name |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFYZCNRTZAIM-PMXBASNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H151N35O19S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118231-04-2 | |
| Record name | Tachyplesin peptide, Tachypleus tridentatus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
A: Tachyplesin I primarily targets bacterial membranes, exhibiting a higher affinity for negatively charged lipids commonly found in bacterial membranes compared to zwitterionic lipids prevalent in mammalian cell membranes. [, ] This selectivity contributes to its lower toxicity towards mammalian cells. [] Upon interacting with bacterial membranes, Tachyplesin I can induce several downstream effects:
- Membrane permeabilization: Tachyplesin I can integrate into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death. [, ] This permeabilization effect has been demonstrated in various bacterial species, including Escherichia coli and Staphylococcus aureus. [, ]
- Disruption of membrane potential: Tachyplesin I can alter the membrane potential of bacteria, leading to an imbalance in ion gradients, which disrupts essential cellular processes and contributes to cell death. []
- Induction of apoptosis-like death: In E. coli, Tachyplesin I has been shown to induce a cascade of events characteristic of apoptosis-like death, including reactive oxygen species (ROS) generation, membrane depolarization, and DNA fragmentation. []
ANone: Tachyplesin I is a cationic peptide composed of 17 amino acid residues with the following sequence:
- Spectroscopic Data:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Tachyplesin I adopts a well-defined, rigid conformation in solution characterized by an antiparallel β-sheet structure stabilized by two disulfide bonds. [, ]
- Circular Dichroism (CD) Spectroscopy: CD spectra confirm the β-sheet conformation of Tachyplesin I in aqueous solutions, with characteristic minima and maxima. [, , , ]
ANone: Tachyplesin I exhibits considerable stability under various conditions:
- Temperature: It remains stable at temperatures below 100°C. []
- pH: It shows stability at pH values less than 10.3. []
- Cation Concentration: Cation concentrations can influence its antibacterial activity. []
- Solvent Polarity: Solvent polarity can also affect its antibacterial activity. []
ANone: Tachyplesin I is not known to possess catalytic properties. Its primary mode of action is through direct interaction with bacterial membranes rather than enzymatic activity.
ANone: Yes, computational approaches have provided insights into Tachyplesin I's interactions with membranes:
- Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the orientation and conformational changes of Tachyplesin I at model membrane interfaces, providing a detailed view of its membrane insertion mechanism. [, ]
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of Tachyplesin I and its analogs with their antimicrobial activity, aiding in the design of more potent and selective peptides. [, ]
ANone: The relationship between Tachyplesin I's structure and its biological activity has been extensively investigated, revealing key features contributing to its efficacy and selectivity:
- Cyclic Structure: The two disulfide bonds are essential for maintaining its rigid β-hairpin conformation, which is crucial for its antimicrobial activity. Linear analogs with disrupted disulfide bonds generally exhibit reduced activity. [, , , ]
- Cationic Nature: The positively charged residues (lysine and arginine) contribute to its electrostatic interactions with negatively charged bacterial membranes. []
- Hydrophobicity: The hydrophobic residues (phenylalanine, valine, isoleucine) contribute to its ability to insert and disrupt lipid bilayers. [, ]
- β-Turn Region: The amino acid residues within the β-turn region influence its membrane interaction, hemolytic activity, and cell selectivity. Substitutions in this region, particularly with hydrophilic residues like serine, can reduce hemolytic activity while maintaining antimicrobial activity. []
ANone: While Tachyplesin I demonstrates good stability under various conditions, its formulation for therapeutic use presents challenges:
- Proteolytic Degradation: Like many peptides, Tachyplesin I is susceptible to degradation by proteases, which can limit its bioavailability and in vivo efficacy. []
- Formulation Strategies: Various strategies are being explored to improve its stability and bioavailability, including:
ANone: While research on Tachyplesin I is ongoing, its safety profile, environmental impact, and responsible handling require thorough assessment:
- Toxicity: Although Tachyplesin I exhibits low toxicity towards mammalian cells compared to bacteria, further studies are needed to comprehensively evaluate its safety profile, including potential long-term effects. [, ]
- Environmental Impact: Information regarding its environmental fate, degradation pathways, and potential ecotoxicological effects is limited. Strategies to mitigate potential negative impacts should be explored. []
A: Research on the pharmacokinetics and pharmacodynamics of Tachyplesin I is currently limited. Further investigations are needed to understand its absorption, distribution, metabolism, excretion, and in vivo activity and efficacy. []
ANone: Tachyplesin I has demonstrated promising antimicrobial activity in both in vitro and in vivo settings:
- In vitro studies: Numerous studies have established its potent activity against a broad range of Gram-negative and Gram-positive bacteria, including clinically relevant pathogens. [, , , , ]
- In vivo studies: Tachyplesin I has shown efficacy in animal models of bacterial infection, exhibiting therapeutic potential for treating bacterial infections. []
A: While Tachyplesin I has been touted as a promising candidate to combat antibiotic resistance, recent studies have shown that bacteria can develop resistance to Tachyplesin I under selective pressure. [, ] The resistance mechanisms involve:
- Reduced outer membrane permeability: This is often caused by changes in the expression of outer membrane proteins (OMPs) or the overexpression of efflux pumps, preventing the peptide from reaching its target. [, ]
- Increased proteolytic degradation: Some bacteria might upregulate protease production, leading to the breakdown of Tachyplesin I before it can exert its antimicrobial effect. []
A: Although Tachyplesin I displays a relatively low toxicity profile towards mammalian cells compared to bacteria, further research is essential to fully elucidate its safety profile, particularly regarding potential long-term effects. [, ]
ANone: Research is ongoing to develop effective drug delivery systems that can enhance its stability, bioavailability, and target specificity:
- Nanoparticle encapsulation: Encapsulating Tachyplesin I within nanoparticles offers protection from degradation, controlled release, and improved delivery to target tissues, potentially enhancing its therapeutic efficacy. []
A: Further research is needed to identify potential biomarkers that could predict the efficacy of Tachyplesin I treatment, monitor treatment response, or serve as indicators of potential adverse effects. []
ANone: Various analytical techniques are employed to characterize and quantify Tachyplesin I:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to purify and analyze Tachyplesin I, separating it from other components in a mixture. [, ]
- NMR Spectroscopy: NMR provides detailed structural information about Tachyplesin I's conformation and dynamics in solution. [, ]
- CD Spectroscopy: CD spectroscopy is used to study its secondary structure, particularly its β-sheet conformation. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



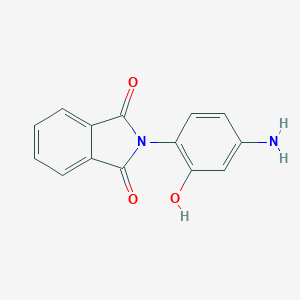
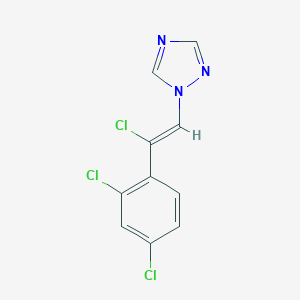
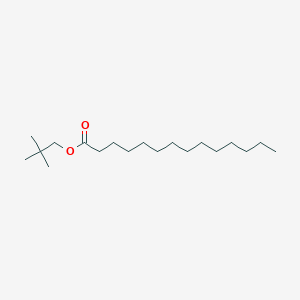
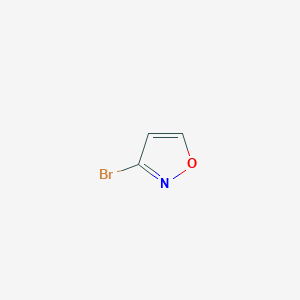
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
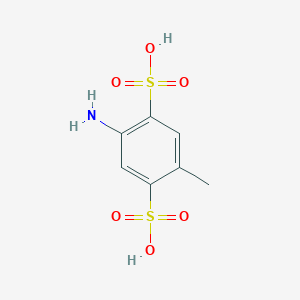
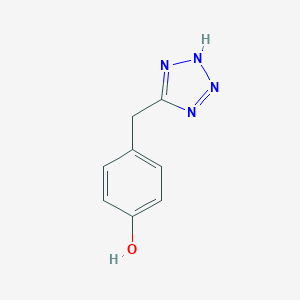
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
